molecular formula C13H18ClN3O2S B2824351 2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide CAS No. 852933-08-5

2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B2824351
CAS No.: 852933-08-5
M. Wt: 315.82
InChI Key: PRLOTQIWRPSMBV-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Sulfonamide Chemistry

The chemistry of benzimidazole sulfonamides originated in the mid-20th century with pioneering work on heterocyclic sulfonation reactions. Early synthetic routes involved direct sulfonation of benzimidazole precursors using chlorosulfonic acid, a method first reported in the 1970s. The development of regioselective sulfonation techniques in the 1990s enabled precise functionalization at specific positions of the benzimidazole ring, as demonstrated in the chlorosulfonation of 2-methyl benzothiazole derivatives.

Key milestones in structural diversification emerged through the introduction of N-alkylation and sulfonamide coupling strategies. For instance, the synthesis of 1-(4-methylbenzenesulfonyl)benzimidazole derivatives in the early 2000s established reliable protocols for introducing sulfonamide groups at the N1 position. These advancements laid the groundwork for complex derivatives like 2-(chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide, which incorporates three distinct functional groups:

  • A chloromethyl substituent enabling nucleophilic substitution
  • A dimethylsulfonamide group enhancing water solubility
  • A propyl chain modulating lipophilicity

Recent synthetic innovations include one-pot multicomponent reactions and flow chemistry approaches that improve yields for such polyfunctionalized benzimidazoles.

Significance in Medicinal Chemistry and Drug Discovery

Benzimidazole sulfonamides occupy a critical niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The sulfonamide moiety facilitates hydrogen bonding with biological targets while improving aqueous solubility, addressing a common limitation of aromatic heterocycles.

Specific pharmacological advantages of this compound include:

  • Target versatility : The chloromethyl group serves as a reactive handle for covalent inhibition strategies, particularly in targeting cysteine-rich domains of epigenetic regulators.
  • Stereoelectronic modulation : The N,N-dimethylsulfonamide group creates a pseudo-planar configuration that enhances π-stacking interactions with aromatic amino acid residues.
  • Balanced lipophilicity : LogP calculations (ChemAxon) suggest the propyl chain offsets the polar sulfonamide, achieving optimal membrane permeability.

Comparative analysis with simpler benzimidazole sulfonamides reveals enhanced target selectivity profiles. For example, the 5-sulfonamide substitution pattern in this compound demonstrates 3-fold greater affinity for bromodomain-containing protein 4 (BRD4) compared to analogous 4-sulfonamide derivatives.

Position Within the Pharmacological Landscape

This derivative occupies a unique position among benzimidazole-based therapeutics through three key attributes:

Table 1 : Comparative Analysis of Benzimidazole Sulfonamide Derivatives

Compound Target Class IC50 (nM) Selectivity Index
2-(chloromethyl)-N,N-... BET Bromodomains 48 ± 2 BD1/BD2 = 12:1
MS436 BET Bromodomains 32 ± 3 BD1/BD2 = 8:1
Omeprazole H+/K+ ATPase 1400 N/A
Albendazole β-tubulin 250 N/A

Data adapted from

The compound's bromodomain selectivity profile suggests potential advantages in epigenetic cancer therapy over pan-BET inhibitors. Molecular dynamics simulations reveal that the chloromethyl group forms a stable hydrogen bond with Asn140 in BRD4-BD1, a interaction absent in BD2 domains. This differential binding explains its 12-fold selectivity for BD1 over BD2, reducing off-target effects associated with complete BET inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-N,N-dimethyl-1-propylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2S/c1-4-7-17-12-6-5-10(20(18,19)16(2)3)8-11(12)15-13(17)9-14/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOTQIWRPSMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-N,N-dimethyl-1-propyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are recognized for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3O2S. The structure consists of a benzimidazole core with a chloromethyl group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives. Specifically, compounds containing the benzimidazole scaffold have shown significant activity against various bacterial strains.

  • Study Findings : A study indicated that derivatives similar to this compound exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundActivityMIC (µg/ml)Reference
This compoundAntibacterial25 - 62.5
Benzimidazole Derivative AAntibacterial50
Benzimidazole Derivative BAntifungal3.12

Antifungal Activity

The antifungal properties of benzimidazole derivatives are also noteworthy. Research has shown that various benzimidazole compounds can inhibit fungal growth effectively.

  • Case Study : In a comparative study, this compound demonstrated notable antifungal activity against strains such as Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential. The structural modifications in these compounds can significantly influence their cytotoxic effects against cancer cell lines.

  • Research Insights : Recent investigations revealed that certain benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines, with IC50 values demonstrating effective inhibition of tumor growth . For instance, one study highlighted a derivative with an IC50 value of 45.2 μM against glioblastoma cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloromethyl Group : Enhances lipophilicity and may facilitate cell membrane penetration.
  • Sulfonamide Moiety : Contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.
  • Dimethyl Substitution : Influences the compound's binding affinity and stability.

Comparison with Similar Compounds

Structural identifiers :

  • SMILES : CCCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1CCl
  • InChIKey : PRLOTQIWRPSMBV-UHFFFAOYSA-N .

The compound’s structural and functional attributes are compared below with related benzimidazole derivatives.

Structural and Functional Comparisons
Table 1: Key Structural Features and Reactivity
Compound Name Molecular Formula Key Substituents Reactivity Profile
Target Compound (CID 4961788) C₁₃H₁₈ClN₃O₂S Chloromethyl, dimethyl, propyl Electrophilic substitution at chloromethyl; sulfonamide enhances polar interactions.
2-phenyl-N,N-dipropyl-1H-benzimidazole-5-sulfonamide C₁₉H₂₃N₃O₂S Phenyl, dipropyl sulfonamide Increased steric bulk from dipropyl groups; phenyl enables aromatic substitutions.
2-n-butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole C₁₉H₂₃ClN₂O₂S n-butyl, sulfonyl, 5-chloro Longer alkyl chain (n-butyl) enhances lipophilicity; chloro position affects electronic properties.
2-phenylbenzimidazole-5-sulphonic acid C₁₃H₁₀N₂O₃S Phenyl, sulfonic acid Sulfonic acid group increases acidity and polarity compared to sulfonamide.
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Trends Key Interactions
Target Compound 315.81 Moderate in polar solvents Dipole-dipole (sulfonamide), steric hindrance
2-phenyl-N,N-dipropyl derivative 357.47 Lower solubility due to bulkier groups Steric hindrance dominates
2-n-butyl-5-chloro derivative 377.91 High lipophilicity Hydrophobic interactions (n-butyl, chloro)
2-phenylbenzimidazole-5-sulphonic acid 274.29 High aqueous solubility Ionic interactions (sulfonic acid)

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